molecular formula C14H12N4S B3002588 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine CAS No. 572889-21-5

4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine

Cat. No.: B3002588
CAS No.: 572889-21-5
M. Wt: 268.34
InChI Key: CMKZSBYITRXXIT-UHFFFAOYSA-N
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Description

4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, an aminophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine typically involves the condensation of 4-aminobenzaldehyde with 3-aminopyridine and a thioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-aminophenyl)-N-(pyridin-2-yl)thiazol-2-amine
  • 4-(4-aminophenyl)-N-(pyridin-4-yl)thiazol-2-amine

Uniqueness

4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can significantly affect the compound’s interaction with molecular targets and its overall properties.

This compound’s unique structure makes it a valuable candidate for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-aminophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-11-5-3-10(4-6-11)13-9-19-14(18-13)17-12-2-1-7-16-8-12/h1-9H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKZSBYITRXXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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